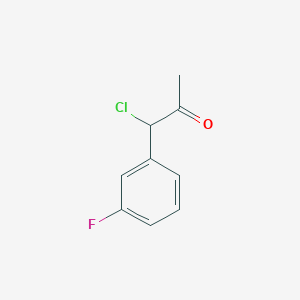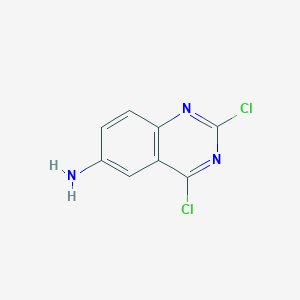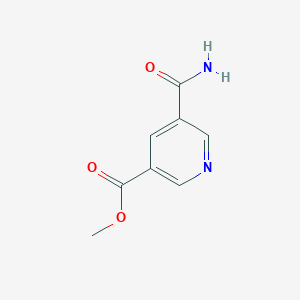
Methyl 5-carbamoylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-carbamoylnicotinate is an organic compound with the molecular formula C8H8N2O3 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the amide group is attached to the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-carbamoylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-carbamoylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-carbamoylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 5-carbamoylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of conditions related to nicotinic acid pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-carbamoylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used primarily as a rubefacient in topical preparations.
Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.
Nicotinic acid:
Uniqueness: Methyl 5-carbamoylnicotinate is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 5-carbamoylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)6-2-5(7(9)11)3-10-4-6/h2-4H,1H3,(H2,9,11) |
InChI Key |
NGXBKRABLDSHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
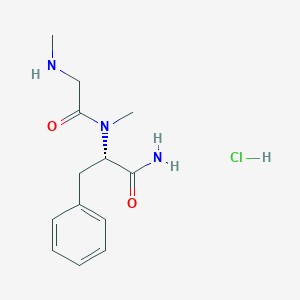
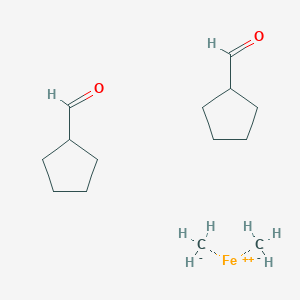
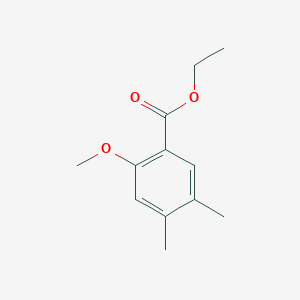
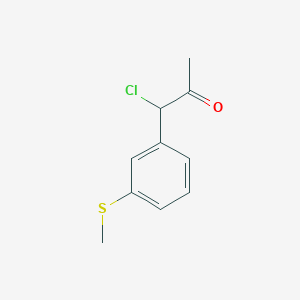

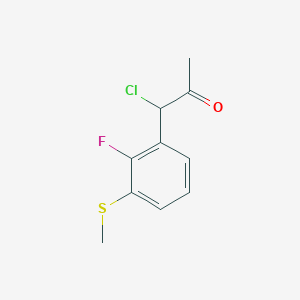
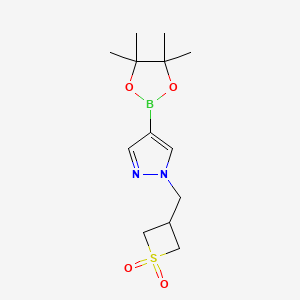

![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)

